2-tert-Butyl-4-nitroindole
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Overview
Description
2-tert-Butyl-4-nitroindole is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological properties. The presence of the tert-butyl and nitro groups in this compound makes it particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives, in general, interact with their targets to induce changes that can lead to the treatment of various health conditions .
Biochemical Pathways
Indole derivatives are known to influence various biochemical pathways, leading to their wide range of biological activities .
Result of Action
Indole derivatives are known for their various biologically vital properties, including their use in the treatment of cancer cells, microbes, and different types of disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4-nitroindole typically involves the nitration of 2-(tert-Butyl)-1H-indole. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the 4-position of the indole ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-4-nitroindole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using Friedel-Crafts alkylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Alkyl or aryl halides, aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Various alkyl or aryl-substituted indoles.
Scientific Research Applications
2-tert-Butyl-4-nitroindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl)-1H-indole: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-1H-indole: Lacks the tert-butyl group, resulting in different physical and chemical properties.
2-(tert-Butyl)-4-methyl-1H-indole: Contains a methyl group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
2-tert-Butyl-4-nitroindole is unique due to the presence of both the tert-butyl and nitro groups. This combination imparts distinct chemical reactivity and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-tert-butyl-4-nitro-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)11-7-8-9(13-11)5-4-6-10(8)14(15)16/h4-7,13H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBMRBBJHHFNCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578874 |
Source
|
Record name | 2-tert-Butyl-4-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
242794-70-3 |
Source
|
Record name | 2-tert-Butyl-4-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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